Brevinin-1-RAA8 peptide precursor
Description
Taxonomic Origin and Ecological Context of Odorrana andersonii
Odorrana andersonii, commonly known as Anderson’s odorous frog, is a member of the family Ranidae. It is distributed across northeastern India, Myanmar, southwestern China (Yunnan, Guizhou, Guangxi), northern Thailand, Laos, and Vietnam. The species inhabits shaded rocky streams, large rivers with boulders, and evergreen forests, often venturing into agricultural areas.
| Ecological Feature | Description |
|---|---|
| Habitat | Rocky streams, shaded riverbanks, evergreen forests, and agricultural regions |
| Conservation Status | Least Concern (IUCN), threatened by over-exploitation and habitat degradation |
| Body Size (Snout-Vent Length) | Males: ~74 mm; Females: ~97 mm |
| Tadpole Length | Up to 50 mm |
Table 1: Key ecological and morphological characteristics of *Odorrana andersonii.*
The frog’s habitat exposes it to diverse microbial threats, necessitating robust defense mechanisms. Its skin secretions, including Brevinin-1-RAA8, serve as a chemical shield against pathogens while maintaining ecological balance.
Historical Discovery of Brevinin Family Peptides in Amphibian Skin Secretions
The Brevinin family of antimicrobial peptides was first identified in 1992 from the skin of Rana brevipoda porsa (now Pelophylax porosus). These peptides are evolutionarily conserved across Ranidae frogs and are secreted in response to environmental stressors.
| Milestone | Details |
|---|---|
| First Isolation | Brevinin-1 and Brevinin-2 from Rana brevipoda porsa (1992) |
| Key Structural Feature | C-terminal Rana box (Cys-(Xaa)₅-Lys-Cys) with disulfide bonds |
| Functional Role | Broad-spectrum antimicrobial activity against bacteria and fungi |
Table 2: Evolutionary and functional milestones of Brevinin peptides.
Brevinin-1-RAA8 was later isolated from Odorrana andersonii during studies on bioactive skin secretions. Its sequence, LPAVIRVTANVLPTVFCAISKEC, aligns with the Brevinin-1 family’s conserved motifs.
Classification Within the Brevinin-1 Antimicrobial Peptide Superfamily
Brevinin-1-RAA8 belongs to the Brevinin-1 superfamily , a subset of amphibian antimicrobial peptides (AMPs) characterized by:
- Length : 17–24 amino acids.
- Structure : Amphipathic α-helices stabilized by hydrophobic interactions.
- Conserved Motifs :
| Feature | Brevinin-1-RAA8 | Brevinin-1 Family Consensus |
|---|---|---|
| Length | 23 amino acids | 17–24 amino acids |
| Sequence | LPAVIRVTANVLPTVFCAISKEC | FL[P/V][L/V]...Cys¹⁸-Xaa₅-Lys-Cys²⁴ |
| Functional Activity | Antimicrobial (Gram-positive/Gram-negative) | Antimicrobial, antifungal, antiviral |
Table 3: Comparative analysis of Brevinin-1-RAA8 and Brevinin-1 family peptides.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPAVIRVTANVLPTVFCAISKEC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Brevinin-1 peptides are primarily recognized for their antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. Studies have demonstrated that these peptides disrupt bacterial membranes, leading to cell lysis.
- Mechanism of Action : The positive charge and hydrophobic nature of brevinin peptides facilitate their binding to negatively charged bacterial membranes, resulting in membrane destabilization and cell death .
Table 1: Antimicrobial Efficacy of Brevinin-1 Peptides
| Peptide | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Brevinin-1RAA8 | E. coli | 10 μg/mL |
| Brevinin-1GHd | Staphylococcus aureus | 5 μg/mL |
| Brevinin-2R | Pseudomonas aeruginosa | 15 μg/mL |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of brevinin peptides. For instance, Brevinin-1GHd has shown to suppress pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by inhibiting the MAPK signaling pathway in macrophages exposed to lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory conditions.
Case Study: In Vivo Anti-inflammatory Activity
In a controlled experiment involving carrageenan-induced paw edema in mice, Brevinin-1GHd was administered intraperitoneally. The results indicated a significant reduction in paw swelling compared to control groups, showcasing its potential as an anti-inflammatory agent .
Cancer Therapeutics
Brevinin peptides have been explored for their cytotoxic effects on cancer cells. Research indicates that certain derivatives can selectively induce apoptosis in tumor cells while sparing normal cells. This selectivity is attributed to the unique structural characteristics of these peptides that enhance their interaction with cancer cell membranes .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Peptide | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Brevinin-2R | HeLa (cervical cancer) | 12 |
| Brevinin-1BYa | MCF-7 (breast cancer) | 15 |
Wound Healing and Tissue Regeneration
Brevinins have also been implicated in promoting wound healing processes. Their ability to stimulate cell migration and proliferation makes them candidates for developing new treatments for chronic wounds or tissue injuries .
Drug Delivery Systems
Recent advancements have explored the use of brevinin peptides in drug delivery systems. Their amphipathic nature allows them to encapsulate therapeutic agents, enhancing bioavailability and targeting capabilities .
Comparison with Similar Compounds
Precursor Architecture
Brevinin-1-RAA8’s precursor shares key features with other AMPs from Rana esculenta, such as Brevinin-1E , Brevinin-2E , and Esculentin-1 :
- Single-copy mature peptide : Unlike prohormones that yield multiple bioactive peptides, Brevinin-1-RAA8’s precursor encodes only one mature peptide, a trait conserved across brevinins and esculentins .
- Dibasic cleavage sites : These sites (e.g., Lys-Arg) facilitate proteolytic processing, a mechanism also observed in dermorphin precursors .
- Signal peptide homology : The signal region shows evolutionary conservation with neuropeptide precursors, suggesting a shared secretory pathway despite divergent mature peptide functions .
Table 1: Structural Features of Brevinin-1-RAA8 and Related AMPs
| Feature | Brevinin-1-RAA8 | Brevinin-1E | Esculentin-1 | Dermorphin Precursor |
|---|---|---|---|---|
| Mature peptide copies | 1 | 1 | 1 | 1 (neuropeptide) |
| Cleavage site | Dibasic (e.g., Lys-Arg) | Dibasic | Dibasic | Dibasic |
| Disulfide bridges | 1 (C-terminal) | 1 | 1 | None |
| Length (residues) | 24–46* | ~24–30* | ~46* | ~40 (varies) |
| Source | Rana esculenta | Rana esculenta | Rana esculenta | Phyllomedusinae frogs |
*Data inferred from , which describes peptides of 24–46 residues with disulfide bridges .
Functional Comparison
Antimicrobial Activity
Brevinin-1-RAA8 belongs to a subfamily of AMPs with broad-spectrum activity. Comparisons include:
- Esculentin-1: Exhibits strong antifungal activity (e.g., against Candida albicans) and Gram-negative bacterial inhibition (e.g., Pseudomonas aeruginosa), likely due to its elongated helical structure .
- Brevinin-1-RAA8: Likely shares the conserved amphipathic α-helical structure of brevinins, which disrupts microbial membranes. Its disulfide bridge may reduce hemolysis compared to non-bridged analogs .
Table 2: Functional Properties of Selected AMPs
| Peptide | Key Antimicrobial Targets | Hemolytic Activity | Unique Features |
|---|---|---|---|
| Brevinin-1-RAA8 | Gram-positive bacteria, fungi | Moderate | C-terminal disulfide bridge |
| Esculentin-1 | P. aeruginosa, C. albicans | High | Extended α-helical domain |
| Brevinin-1E | Gram-positive bacteria | High | Short helix, linear structure |
| Thioviridamide-like | Bacterial pathogens (e.g., E. coli) | Low | RiPP with thioamide bonds |
*Inferred from , which groups peptides by activity ; thioviridamide data from .
Hemolytic Activity and Selectivity
Brevinin-1-RAA8’s hemolytic activity is hypothesized to be lower than that of Brevinin-1E due to structural stabilization by its disulfide bridge, which may restrict nonspecific membrane interactions . This contrasts with Esculentin-1, which has potent hemolysis linked to its larger size and hydrophobic domains .
Preparation Methods
Molecular Cloning and cDNA Identification
The initial step in preparing the Brevinin-1-RAA8 peptide precursor involves identification and cloning of its encoding cDNA from amphibian skin tissue. This process includes:
Skin Tissue Collection : Amphibian skin, such as from species related to Rana or Hoplobatrachus, is harvested under ethical guidelines.
RNA Extraction and cDNA Library Construction : Total RNA is extracted from the skin tissue, and a cDNA library is constructed. This library serves as a template for identifying AMP sequences.
PCR Amplification and Cloning : Using primers designed from conserved regions of known Brevinin-1 peptides, PCR amplifies the target cDNA. The amplified fragments are cloned into suitable vectors for sequencing.
Sequence Analysis : The deduced amino acid sequence of the precursor is analyzed using bioinformatics tools such as ProtParam for molecular weight and isoelectric point, and SignalP for signal peptide prediction. Sequence alignment and phylogenetic analysis are performed to confirm identity and homology with known Brevinin peptides.
Peptide Synthesis and Purification
Once the amino acid sequence of Brevinin-1-RAA8 is established, the peptide precursor can be chemically synthesized:
Solid-Phase Peptide Synthesis (SPPS) : The peptide is synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support resin. This method allows for stepwise addition of amino acids in the correct sequence.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : The crude peptide is purified using RP-HPLC with a C18 or ODS-SP silica gel column. Elution is typically performed with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA). The purity is monitored by UV absorbance at 214 nm.
Mass Spectrometry Confirmation : The purified peptide is analyzed by MALDI-TOF or ESI mass spectrometry to confirm the molecular mass and sequence integrity.
Structural Characterization
To confirm the correct folding and secondary structure of the peptide precursor:
Circular Dichroism (CD) Spectroscopy : CD is used to assess the secondary structure, typically revealing α-helical content characteristic of Brevinin peptides. Measurements are performed in aqueous solution and membrane-mimicking environments such as sodium dodecyl sulfate (SDS) micelles. Thermal stability can also be evaluated by recording CD spectra at increasing temperatures.
Disulfide Bond Formation : The C-terminal Rana box, a conserved disulfide-bridged loop, is critical for peptide stability and function. Oxidative folding conditions are optimized to ensure correct disulfide bond formation, often using air oxidation or mild oxidizing agents.
Summary Table of Preparation Steps
| Step | Method/Technique | Purpose/Outcome |
|---|---|---|
| Skin tissue collection | Ethical harvesting from amphibians | Source of AMP precursor cDNA |
| RNA extraction & cDNA library | Molecular biology techniques | Template for peptide gene identification |
| PCR amplification & cloning | Targeted gene amplification | Obtain cDNA encoding Brevinin-1-RAA8 precursor |
| Sequence analysis | Bioinformatics tools (ProtParam, SignalP) | Confirm peptide sequence and precursor structure |
| Peptide synthesis | Solid-phase peptide synthesis (Fmoc-SPPS) | Chemical synthesis of peptide precursor |
| Purification | RP-HPLC with C18/ODS-SP column | Obtain high purity peptide (>95%) |
| Mass spectrometry | MALDI-TOF or ESI-MS | Confirm molecular mass and sequence integrity |
| Secondary structure analysis | Circular dichroism spectroscopy | Verify α-helical content and thermal stability |
| Disulfide bond formation | Oxidative folding | Correct formation of Rana box disulfide bridge |
| Functional validation | SPRi, ITC, cell assays | Confirm biological activity and membrane binding |
Research Findings and Notes
The use of cDNA cloning technology is pivotal for identifying the precursor sequences of Brevinin peptides, including Brevinin-1-RAA8. This approach allows for the precise determination of the peptide sequence before synthesis.
Chemical synthesis via SPPS followed by RP-HPLC purification ensures a high-purity peptide suitable for biological assays and therapeutic development.
Structural studies demonstrate that Brevinin-1 peptides, including Brevinin-1-RAA8, adopt α-helical conformations stabilized by a conserved C-terminal disulfide bond, which is essential for their antimicrobial function.
The preparation methods are robust and reproducible, enabling the exploration of Brevinin-1-RAA8 as a candidate for antimicrobial and anti-inflammatory applications.
Q & A
Basic: What standardized protocols are recommended for isolating and characterizing Brevinin-1-RAA8 peptide precursor?
Answer:
Isolation typically involves tissue extraction (e.g., frog skin), followed by reversed-phase HPLC purification and mass spectrometry (MS) for molecular weight confirmation . Structural characterization requires nuclear magnetic resonance (NMR) for secondary structure analysis and circular dichroism (CD) to assess conformational changes under varying conditions. Ensure purity via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds, as per guidelines for novel peptide documentation .
Advanced: How can contradictory data on Brevinin-1-RAA8’s antimicrobial efficacy across studies be systematically analyzed?
Answer:
Contradictions may arise from variability in experimental conditions (e.g., bacterial strains, peptide concentrations, or solvent systems). Address this by:
- Conducting dose-response assays across multiple strains using standardized CLSI/MIC protocols .
- Applying multivariate statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables .
- Comparing results with prior studies in the Discussion section, explicitly addressing methodological differences (e.g., buffer pH, temperature) .
Basic: What in vitro assays are optimal for initial evaluation of Brevinin-1-RAA8’s bioactivity?
Answer:
- Antimicrobial activity: Broth microdilution assays (CLSI M07-A9) to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity: MTT or LDH assays on mammalian cell lines (e.g., HEK-293) to assess therapeutic index .
- Hemolytic activity: Erythrocyte lysis assays to evaluate selectivity for microbial vs. host membranes .
Advanced: What biophysical approaches elucidate Brevinin-1-RAA8’s membrane interaction mechanisms?
Answer:
- Surface plasmon resonance (SPR): Quantify binding kinetics to lipid bilayers mimicking bacterial membranes .
- Fluorescence spectroscopy: Use probes like dansyl or Nile red to monitor membrane disruption in real time .
- Cryo-electron microscopy (cryo-EM): Visualize pore formation or membrane curvature changes at near-atomic resolution .
Basic: How should researchers ensure Brevinin-1-RAA8 stability during long-term storage?
Answer:
- Lyophilize the peptide in aliquots and store at -80°C under inert gas (argon) to prevent oxidation .
- Validate stability via periodic HPLC and MS checks to detect degradation (e.g., deamidation or aggregation) .
- Avoid repeated freeze-thaw cycles, which disrupt secondary structure .
Advanced: What strategies improve Brevinin-1-RAA8’s therapeutic index while minimizing cytotoxicity?
Answer:
- Structure-activity relationship (SAR) studies: Modify non-critical residues (e.g., Gly→D-amino acids) to enhance proteolytic stability .
- Lipid nanoparticle encapsulation: Improve bioavailability and reduce off-target effects .
- In silico modeling: Use molecular dynamics simulations to predict interactions with host cells and optimize charge/hydrophobicity balance .
Basic: What analytical techniques confirm the identity and homogeneity of synthesized Brevinin-1-RAA8?
Answer:
- High-resolution mass spectrometry (HR-MS): Confirm molecular weight (error < 5 ppm) .
- Amino acid analysis (AAA): Validate composition after acid hydrolysis .
- Edman degradation or tandem MS: Verify sequence integrity .
Advanced: How can researchers address discrepancies in Brevinin-1-RAA8’s reported immunomodulatory effects?
Answer:
- Dose-dependent assays: Test cytokine modulation (e.g., IL-6, TNF-α) across a concentration gradient .
- Cell-type specificity: Compare responses in primary immune cells (e.g., macrophages) vs. immortalized lines .
- Transcriptomic profiling: Use RNA-seq to identify signaling pathways affected by the peptide .
Basic: What ethical guidelines apply to preclinical studies involving Brevinin-1-RAA8 in animal models?
Answer:
- Follow NIH guidelines for animal welfare, including IACUC approval for in vivo toxicity studies .
- Report ARRIVE 2.0 criteria: sample size justification, randomization, and blinding in experimental design .
- Include negative controls (e.g., scrambled peptides) to validate specificity of observed effects .
Advanced: How can multi-omics approaches enhance understanding of Brevinin-1-RAA8’s multifunctional roles?
Answer:
- Proteomics: Identify host proteins interacting with the peptide via cross-linking and pull-down assays .
- Metabolomics: Profile metabolic shifts in target cells using LC-MS to map antimicrobial mechanisms .
- Bioinformatics: Integrate omics data with public databases (e.g., UniProt) to predict off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
